molecular formula C8H6BrNOS B6274399 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one CAS No. 1862793-72-3

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one

Cat. No.: B6274399
CAS No.: 1862793-72-3
M. Wt: 244.1
InChI Key:
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Description

4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one: is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired thienopyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-c]pyridine ring.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thienopyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the thienopyridine ring, potentially with sulfoxide or sulfone functionalities.

    Reduction Products: Reduced forms of the thienopyridine ring, potentially with amine or alcohol functionalities.

Scientific Research Applications

Chemistry: 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is studied for its potential medicinal properties, including antimicrobial and anticancer activities. Its structure allows for the modification and optimization of its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups in its structure can enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one
  • 4-bromo-6-methyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

Comparison: 4-bromo-6-methyl-6H,7H-thieno[2,3-c]pyridin-7-one is unique due to its thieno[2,3-c]pyridine core, which imparts distinct electronic and steric properties compared to other similar compounds. The presence of the sulfur atom in the thieno ring can influence its reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

1862793-72-3

Molecular Formula

C8H6BrNOS

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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